molecular formula C21H19Cl2NO2 B12224365 2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolyl]pentanoic acid

2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolyl]pentanoic acid

Cat. No.: B12224365
M. Wt: 388.3 g/mol
InChI Key: OIWDYACUWDFFOR-UHFFFAOYSA-N
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Description

2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl]pentanoic acid is a complex organic compound with a unique structure that includes a quinoline ring substituted with chloro and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl]pentanoic acid typically involves multi-step organic reactions The starting materials often include quinoline derivatives, which undergo chlorination and alkylation reactions to introduce the chloro and methyl groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl]pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl]pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic Acid: This compound has a similar quinoline structure but with different substituents.

    4-(4-Chlorophenyl)-2-methylquinoline: This compound shares the quinoline core but lacks the pentanoic acid moiety.

Uniqueness

2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl]pentanoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H19Cl2NO2

Molecular Weight

388.3 g/mol

IUPAC Name

2-[6-chloro-4-(4-chlorophenyl)-2-methylquinolin-3-yl]pentanoic acid

InChI

InChI=1S/C21H19Cl2NO2/c1-3-4-16(21(25)26)19-12(2)24-18-10-9-15(23)11-17(18)20(19)13-5-7-14(22)8-6-13/h5-11,16H,3-4H2,1-2H3,(H,25,26)

InChI Key

OIWDYACUWDFFOR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(N=C2C=CC(=CC2=C1C3=CC=C(C=C3)Cl)Cl)C)C(=O)O

Origin of Product

United States

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